molecular formula C8H13F2N3 B2853592 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane CAS No. 2309461-05-8

1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane

Cat. No.: B2853592
CAS No.: 2309461-05-8
M. Wt: 189.21
InChI Key: JPDRVXICHIPWTM-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane is an organic compound characterized by the presence of an azidomethyl group attached to a difluoromethylcyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane typically involves the introduction of an azidomethyl group to a difluoromethylcyclohexane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the difluoromethylcyclohexane is replaced by an azide ion (N₃⁻). This reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azidomethyl derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane is unique due to the presence of both azidomethyl and difluoromethyl groups, which impart distinct reactivity and stability compared to other azidomethyl compounds. The difluoromethyl group can influence the electronic properties and steric hindrance, affecting the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

1-(azidomethyl)-2,2-difluoro-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3/c1-7(6-12-13-11)4-2-3-5-8(7,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDRVXICHIPWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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